molecular formula C12H16INO B1390030 3-[(3-Iodophenoxy)methyl]piperidine CAS No. 946787-31-1

3-[(3-Iodophenoxy)methyl]piperidine

Cat. No. B1390030
M. Wt: 317.17 g/mol
InChI Key: RMPZGQKCHRPNRB-UHFFFAOYSA-N
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Description

“3-[(3-Iodophenoxy)methyl]piperidine” is a chemical compound with the molecular formula C12H16INO . It is used in proteomics research .


Synthesis Analysis

While specific synthesis methods for “3-[(3-Iodophenoxy)methyl]piperidine” were not found, piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Piperidine acts as an organocatalyst in some reactions .


Molecular Structure Analysis

The molecular structure of “3-[(3-Iodophenoxy)methyl]piperidine” consists of a piperidine ring attached to an iodophenyl group through a methylene bridge .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the study and application of “3-[(3-Iodophenoxy)methyl]piperidine” and its derivatives could be a promising area for future research.

properties

IUPAC Name

3-[(3-iodophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1,4-5,7,10,14H,2-3,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPZGQKCHRPNRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Iodophenoxy)methyl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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